molecular formula C12H14F3NO2 B2817976 2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2201829-17-4

2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine

Cat. No. B2817976
CAS RN: 2201829-17-4
M. Wt: 261.244
InChI Key: JZTVBVUHVDBMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, like “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . This compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Photochemical Reactions and Novel Synthesis Approaches

One study delved into the photochemical reaction of bis-aromatic systems , revealing a novel photocycloaddition of pyridine with furan, demonstrating the compound's potential in forming complex cyclic structures under specific conditions. This reaction pathway could be significant for synthesizing new organic compounds with potential applications in medicinal chemistry and materials science (Sakamoto et al., 1999).

Building Blocks for Bioactive Molecules

Another line of research presented an azirine strategy for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates , using a trifluoromethyl-containing building block. This method opens pathways for developing trifluoromethyl-substituted aminopyrroles, potentially useful in drug discovery due to their bioactive properties (Khlebnikov et al., 2018).

Catalytic Applications

Research into Palladium(II) complexes of (pyridyl)imine ligands as catalysts for methoxycarbonylation of olefins explored the compound's utility in catalysis. The study found that these complexes are effective catalysts for producing esters from olefins, highlighting the compound's relevance in industrial chemistry for ester synthesis (Zulu et al., 2020).

Synthesis of Complex Organic Molecules

Efforts to synthesize 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors have shown that pyridyl compounds serve as key intermediates. These derivatives are crucial in the manufacture of certain COMT inhibitors, which are significant in the treatment of Parkinson's disease and other neurological conditions (Kiss et al., 2008).

Anticancer Agents

The synthesis of novel pyridine bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives as promising anticancer agents represents another facet of research. These compounds, synthesized from a trifluoromethyl-containing pyridine derivative, exhibited significant antitumor activity, underscoring the potential of such structures in developing new cancer treatments (Hafez & El-Gazzar, 2020).

properties

IUPAC Name

2-(oxan-3-ylmethoxy)-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-4-1-5-16-11(10)18-8-9-3-2-6-17-7-9/h1,4-5,9H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTVBVUHVDBMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.